molecular formula C21H17Br2Cl2FeN3 B6297929 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 473442-39-6

2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride

Cat. No.: B6297929
CAS No.: 473442-39-6
M. Wt: 597.9 g/mol
InChI Key: DNBKLJQYJQKEIM-UHFFFAOYSA-L
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Description

2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is a coordination compound that features a central iron(II) ion coordinated to a ligand derived from 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride typically involves the reaction of 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine with an iron(II) salt, such as iron(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) ion. The ligand is first prepared by condensing 2-bromobenzaldehyde with 2,6-diacetylpyridine in the presence of an acid catalyst. The resulting ligand is then reacted with iron(II) chloride in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions to yield the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride exerts its effects is primarily through its ability to coordinate to various substrates and facilitate electron transfer reactions. The iron(II) center can undergo redox cycling, which is crucial for its catalytic activity. The ligand framework stabilizes the iron center and modulates its electronic properties, allowing for efficient catalysis and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis-[1-(phenylimino)-ethyl]pyridine iron(II) chloride
  • 2,6-Bis-[1-(benzimidazol-2-yl)pyridine] iron(II) chloride
  • 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride

Uniqueness

2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is unique due to the presence of bromine atoms in the ligand, which can influence the electronic properties and reactivity of the complex. This makes it distinct from other similar compounds and can lead to different catalytic behaviors and applications .

Properties

IUPAC Name

N-(2-bromophenyl)-1-[6-[N-(2-bromophenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;dichloroiron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2N3.2ClH.Fe/c1-14(24-20-10-5-3-8-16(20)22)18-12-7-13-19(26-18)15(2)25-21-11-6-4-9-17(21)23;;;/h3-13H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBKLJQYJQKEIM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1Br)C2=NC(=CC=C2)C(=NC3=CC=CC=C3Br)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2Cl2FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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